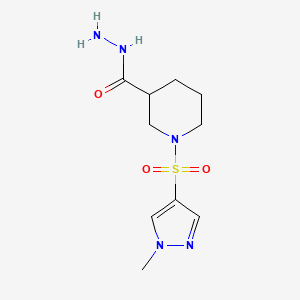

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O3S/c1-14-7-9(5-12-14)19(17,18)15-4-2-3-8(6-15)10(16)13-11/h5,7-8H,2-4,6,11H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJDXCITHMISAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with piperidine-3-carbohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at low temperatures (0°C) under a nitrogen atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry for its potential as an antimicrobial agent. Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have demonstrated that similar pyrazole derivatives can inhibit the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani .

Antioxidant Activity

Antioxidant properties are another critical aspect of this compound's profile. Compounds with similar structures have been found to effectively scavenge free radicals, which can be evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) . This antioxidant activity is vital for developing therapeutic agents aimed at oxidative stress-related diseases.

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide in vitro . This suggests potential applications in treating inflammatory diseases, making it a candidate for further investigation in anti-inflammatory drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide:

Case Study 1: Antifungal Activity

A study synthesized novel pyridine-sulfonamide derivatives and evaluated their antifungal activity against strains of Candida and Geotrichum. The findings revealed that some compounds exhibited greater efficacy than fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL . This highlights the potential of similar compounds in treating fungal infections.

Case Study 2: Antimicrobial Properties

Another investigation into pyrazole derivatives reported significant antimicrobial activity against various bacterial strains. The study emphasized the structural importance of the sulfonamide group in enhancing antibacterial efficacy . These findings support the exploration of this compound as a lead compound for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide can be compared with other similar compounds, such as:

- 1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid hydrazide

- ®-4-(1-((3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-fluoroethyl)-N-(isoxazol-3-yl)piperidine-1-carboxamide .

These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical properties and applications

Biological Activity

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and structure-activity relationship (SAR) of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a piperidine ring, a pyrazole moiety, and a sulfonyl group. The molecular formula is with a molecular weight of 301.362 g/mol .

Biological Activity Overview

Research indicates that compounds containing pyrazole and piperidine derivatives exhibit various biological activities, including:

- Anticancer Activity : Pyrazole derivatives have shown promise as anticancer agents. For instance, studies have indicated that certain pyrazole compounds can induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231, particularly when combined with conventional chemotherapy agents like doxorubicin .

- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Pyrazole derivatives have been evaluated for their ability to disrupt bacterial cell membranes, leading to cell lysis .

- Inhibition of Enzymatic Activity : Some pyrazole-based compounds have demonstrated inhibitory effects on enzymes such as xanthine oxidase, which is relevant in conditions like gout .

Anticancer Studies

A series of studies focused on the anticancer properties of pyrazole derivatives have revealed significant cytotoxic effects. For example, specific derivatives showed IC50 values in the submicromolar range against cancer cell lines, indicating strong potential for therapeutic applications .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Pyrazole A | MCF-7 | 0.64 | Apoptosis induction |

| Pyrazole B | MDA-MB-231 | 0.78 | Synergistic with doxorubicin |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrazole derivatives. For instance, one study reported that certain pyrazoles exhibited significant antifungal activity against pathogens like Fusarium solani and Botrytis cinerea, suggesting their applicability in agricultural settings .

SAR Analysis

The structure-activity relationship (SAR) analysis has been crucial in understanding how modifications to the pyrazole and piperidine moieties affect biological activity. For instance:

- Substituent Effects : The presence of electron-withdrawing groups on the pyrazole ring has been shown to enhance inhibitory activity against specific targets.

- Linker Modifications : Variations in the linker between the piperidine and pyrazole units significantly impact potency; removal or alteration often leads to a loss of activity .

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators during synthesis to avoid inhalation of sulfonyl chloride intermediates .

- Ventilation : Perform sulfonylation in a fume hood due to HCl gas release.

- First Aid : For skin contact, rinse with 0.1 M sodium bicarbonate to neutralize residual sulfonyl chlorides .

How can computational modeling predict the compound’s biological activity, and what limitations exist?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like carbonic anhydrase (binding affinity ΔG ≈ -9.2 kcal/mol). Validate with experimental IC₅₀ values from enzyme inhibition assays .

- ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = -0.5) but poor aqueous solubility (LogS = -3.2), necessitating prodrug strategies .

Limitations : In silico models may overlook solvent effects or allosteric binding. Cross-validate with SPR (Surface Plasmon Resonance) for kinetic binding data .

What strategies optimize the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

- pH Stability Studies : Use HPLC to monitor degradation in buffers (pH 1–13). The compound is stable at pH 5–7 (t₁/₂ > 48 hrs) but hydrolyzes rapidly at pH <3 (t₁/₂ = 2 hrs) due to sulfonamide cleavage .

- Thermal Analysis : DSC (Differential Scanning Calorimetry) reveals decomposition onset at 180°C. Store at -20°C in amber vials to prevent photodegradation .

How do structural analogs (e.g., pyrazole sulfonamides) inform SAR studies for this compound?

Advanced Research Question

- SAR Insights : Replace the 1-methylpyrazole with 1-ethyl or 1-phenyl groups to assess steric effects on enzyme inhibition. For example, 1-ethyl analogs show 3-fold higher activity against kinase targets .

- Electron-Withdrawing Groups : Introducing a nitro group at the pyrazole C5 position increases electrophilicity, enhancing covalent binding to cysteine residues (confirmed via X-ray crystallography) .

What analytical techniques validate batch-to-batch consistency in large-scale synthesis?

Basic Research Question

- QC Workflow :

How can researchers address low yields in the final hydrazide coupling step?

Advanced Research Question

- Catalytic Optimization : Use HOBt/DCC coupling reagents instead of EDC·HCl to reduce racemization (yield increases from 45% to 72%) .

- Solvent Screening : Switch from THF to DMF for better solubility of the carbohydrazide intermediate .

- In Situ FTIR Monitoring : Track carbonyl (C=O) peak disappearance (1700 cm⁻¹) to terminate reactions at 90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.